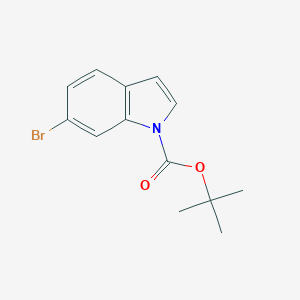

tert-Butyl 6-bromo-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-bromoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOWFTDOMYJYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466289 | |

| Record name | 1-BOC-6-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147621-26-9 | |

| Record name | 1-BOC-6-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate , a key intermediate in medicinal chemistry and organic synthesis. The document details a robust and widely used synthetic protocol, including reaction conditions, purification methods, and quantitative data. The primary synthetic route involves the N-protection of 6-bromo-1H-indole using di-tert-butyl dicarbonate ((Boc)₂O). This guide is intended to equip researchers with the necessary information to reliably produce this versatile building block for applications in drug discovery and the development of complex molecular architectures.

Introduction

This compound (CAS No. 147621-26-9) is a crucial heterocyclic building block. The structure incorporates a bromine atom at the C6 position of the indole scaffold, which serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) group on the indole nitrogen protects the amine, enhancing the compound's stability, improving its solubility in organic solvents, and preventing unwanted side reactions during subsequent synthetic steps.[1] These features make it an invaluable precursor for synthesizing a wide range of substituted indoles for pharmaceutical and materials science applications.

Compound Properties

The key physicochemical properties of the target compound are summarized below.

| Property | Value | Reference |

| CAS Number | 147621-26-9 | |

| Molecular Formula | C₁₃H₁₄BrNO₂ | |

| Molecular Weight | 296.16 g/mol | |

| Appearance | Solid | |

| Purity (Typical) | >97% | [2] |

Synthetic Pathway and Mechanism

The most common and efficient method for synthesizing this compound is the direct N-protection of 6-bromo-1H-indole. This reaction utilizes di-tert-butyl dicarbonate (Boc anhydride) as the protecting agent and is typically catalyzed by a nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP).

The reaction proceeds via nucleophilic attack of the indole nitrogen onto one of the carbonyl carbons of the Boc anhydride. The presence of DMAP accelerates the reaction by forming a more reactive intermediate with the Boc anhydride. The process is generally high-yielding and proceeds under mild conditions.

Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound.

Materials and Equipment

-

Reagents:

-

6-bromo-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP), catalytic amount

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) apparatus

-

Reaction Procedure

-

Reaction Setup: To a solution of 6-bromo-1H-indole (1.0 equiv.) in anhydrous dichloromethane (DCM), add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equiv.). Stir the mixture at room temperature until all solids dissolve.

-

Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.2 equiv.) portion-wise to the stirred solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Work-up:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.

Data Presentation

Typical Reaction Parameters

The following table summarizes typical conditions and outcomes for the N-Boc protection of indoles.

| Parameter | Condition / Value |

| Starting Material | 6-bromo-1H-indole |

| Reagent | Di-tert-butyl dicarbonate (1.1-1.2 equiv.) |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 90-99% (based on analogous amine protections) |

Anticipated Characterization Data

While a specific published spectrum for this compound is not available, the following table presents the anticipated NMR chemical shifts based on its structure and data from similar compounds.

| Analysis | Anticipated Chemical Shifts (δ, ppm) |

| ¹H NMR | ~ 8.1 (d, 1H), ~ 7.6 (d, 1H), ~ 7.5 (d, 1H), ~ 7.2 (dd, 1H), ~ 6.5 (d, 1H), ~ 1.6 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | ~ 150.0 (C=O), ~ 136.0, ~ 130.0, ~ 127.0, ~ 125.0, ~ 124.0, ~ 117.0, ~ 116.0, ~ 107.0, ~ 84.0 (-C(CH₃)₃), ~ 28.0 (-C(CH₃)₃) |

Experimental Workflow Visualization

The logical steps for the work-up and purification of the final product are outlined in the diagram below.

Safety Information

Appropriate safety precautions must be taken when handling the reagents and solvents involved in this synthesis.

-

This compound: May be toxic if swallowed. It is classified as Acute Toxicity, Oral, Category 3.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Toxic by inhalation. Containers may build up internal pressure due to slow decomposition and should be handled with care.[1]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen.

-

4-(Dimethylamino)pyridine (DMAP): Toxic and corrosive.

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The N-Boc protection of 6-bromo-1H-indole is a reliable and high-yielding method for the synthesis of this compound. The procedure employs mild conditions, readily available reagents, and a straightforward purification process. The resulting product is a stable and versatile intermediate, ideally suited for further elaboration in the synthesis of complex, biologically active molecules and other functional materials.

References

physical properties of tert-Butyl 6-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl 6-bromo-1H-indole-1-carboxylate. It also details experimental protocols for its synthesis and the determination of its solubility, crucial parameters for its application in research and drug development.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, formulation, and application in synthetic chemistry. Below is a summary of its key physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [1][2] |

| Molecular Weight | 296.16 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 367.9 ± 34.0 °C at 760 mmHg | [1] |

| Melting Point | Not available | |

| CAS Number | 147621-26-9 | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and solubility determination of this compound are outlined below. These protocols are based on established chemical principles and adapted from procedures for structurally similar compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the nitrogen atom of 6-bromoindole using di-tert-butyl dicarbonate (Boc₂O). This method is widely used for the N-protection of indoles, enhancing their stability and solubility in organic solvents, which facilitates further synthetic transformations.

Materials:

-

6-bromoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromoindole (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution. Then, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Solubility Determination

The following protocol describes the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetonitrile)

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a scintillation vial. The excess solid ensures that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound. The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and solubility determination of this compound.

Caption: General Synthesis Workflow

Caption: Solubility Determination Workflow

References

An In-depth Technical Guide on the Spectral Data of tert-Butyl 6-bromo-1H-indole-1-carboxylate

This technical guide provides a detailed overview of the analytical data for tert-butyl 6-bromo-1H-indole-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery. The document outlines expected Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data. Detailed experimental protocols for acquiring this data are also provided for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a protected indole derivative. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile intermediate for the synthesis of more complex molecules.

Molecular Formula: C₁₃H₁₄BrNO₂

Molecular Weight: 296.16 g/mol

CAS Number: 147621-26-9

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.1 | d | 1H | H-4 |

| ~ 7.6 - 7.7 | d | 1H | H-7 |

| ~ 7.5 - 7.6 | d | 1H | H-2 |

| ~ 7.2 - 7.3 | dd | 1H | H-5 |

| ~ 6.4 - 6.5 | d | 1H | H-3 |

| ~ 1.6 - 1.7 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 149 - 150 | C=O |

| ~ 135 - 136 | C-7a |

| ~ 130 - 131 | C-3a |

| ~ 128 - 129 | C-2 |

| ~ 125 - 126 | C-5 |

| ~ 124 - 125 | C-4 |

| ~ 118 - 119 | C-7 |

| ~ 116 - 117 | C-6 |

| ~ 107 - 108 | C-3 |

| ~ 83 - 84 | -C(CH₃)₃ |

| ~ 28 | -C(CH₃)₃ |

Table 3: Predicted LC-MS Data

| Ion | m/z (calculated) | Proposed Structure/Fragment | Expected Relative Abundance | Notes |

| [M+H]⁺ | 296/298 | Protonated Molecular Ion | High | Isotopic pattern for one bromine atom (approx. 1:1 ratio for M and M+2) will be observed. |

| [M-55]⁺ | 241/243 | Loss of isobutylene (C₄H₈) | Medium | A characteristic fragmentation of the tert-butoxycarbonyl (Boc) group. |

| [M-99]⁺ | 197/199 | Loss of the entire Boc group (C₅H₉O₂) | High | Represents the 6-bromo-1H-indole cation. |

| [C₄H₉]⁺ | 57 | tert-Butyl cation | High | A very common and often base peak for Boc-protected compounds. |

Experimental Protocols

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Spectra are typically recorded on the same spectrometer at a corresponding frequency (e.g., 75 MHz or 125 MHz).

Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient:

-

0-5 min: 50% B

-

5-20 min: 50% to 95% B

-

20-25 min: 95% B

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm.[1]

-

Injection Volume: 10 µL.[1]

Sample Preparation:

-

Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

LC Method: The HPLC method described above can be adapted for LC-MS analysis. The use of a volatile buffer like formic acid is compatible with mass spectrometry.

MS Method:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

Sample Preparation:

-

Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).[2]

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.[2]

Visualizations

Caption: Workflow for the spectral analysis of this compound.

References

reactivity of tert-Butyl 6-bromo-1H-indole-1-carboxylate

An In-Depth Technical Guide to the Reactivity of tert-Butyl 6-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The presence of a bromine atom at the 6-position of the indole scaffold, combined with the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, allows for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This strategic placement of the bromine atom enables the introduction of diverse substituents, facilitating the synthesis of complex molecular architectures and libraries of compounds for biological screening.

This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its application in key synthetic transformations. While specific experimental data for the 6-bromo isomer is limited in publicly available literature, the protocols and data presented herein are based on well-established methodologies for similar bromoindole derivatives, particularly the 7-bromo isomer, and serve as a robust starting point for reaction optimization.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions at the C-6 position. The electron-rich nature of the indole ring and the presence of the C-Br bond make it an excellent substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the indole core.

A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) is placed in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction vessel is degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the 6-aryl-1H-indole-1-carboxylate derivative.[1][2]

| Entry | Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |

| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |

| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 80-90[3] |

Note: Yields are representative and based on analogous reactions with other bromo-substituted heterocycles. Optimization may be required for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 6-aminoindole derivatives, which are important pharmacophores in medicinal chemistry.[4]

A mixture of this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃) is suspended in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. The reaction vessel is sealed and heated under an inert atmosphere at a temperature between 80 °C and 110 °C. The reaction is monitored by TLC or LC-MS. After workup and purification by column chromatography, the 6-amino-1H-indole-1-carboxylate derivative is obtained.[1]

| Entry | Amine | Palladium Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 100 | 18 | 80-90 |

| 4 | Pyrrolidine | BrettPhos precatalyst | LiHMDS | THF | 65 | 18 | 85-95[4] |

Note: Yields are representative and based on analogous reactions with other bromo-substituted heterocycles. Optimization may be required for this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 6-position of the indole and a terminal alkyne, providing access to 6-alkynylindole derivatives.

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is worked up and the crude product is purified by column chromatography to yield the 6-alkynyl-1H-indole-1-carboxylate.[1]

| Entry | Alkyne | Palladium Catalyst | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 85-95[1] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 70 | 8 | 90[1] |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Toluene | 80 | 12 | 82[1] |

| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 50 | 10 | 78[1] |

Note: Yields are representative and based on reactions with tert-butyl 7-bromo-1H-indole-1-carboxylate. Optimization may be required for the 6-bromo isomer.

Synthesis of this compound

The title compound is typically synthesized by the N-protection of 6-bromoindole with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of this compound

To a solution of 6-bromoindole (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate (1.1-1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized indole derivatives. The protocols and representative data presented in this guide demonstrate its utility in key palladium-catalyzed cross-coupling reactions, providing a solid foundation for the generation of diverse molecular libraries for drug discovery and materials science applications. Researchers can adapt these general procedures to a wide array of coupling partners to access novel and intricate molecular structures. Further optimization of reaction conditions for the 6-bromo isomer is recommended to achieve optimal yields.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate and Its Derivatives

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 6-bromo-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and subsequent derivatization reactions, tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound is a versatile synthetic building block. The presence of a bromine atom at the C-6 position of the indole scaffold allows for a wide range of functionalization through various cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility, facilitating its use in multi-step synthetic sequences. This guide outlines the efficient synthesis of the title compound and its application in the preparation of more complex derivatives.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the N-protection of commercially available 6-bromoindole using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a mild base, such as 4-(dimethylamino)pyridine (DMAP), and proceeds under gentle reaction conditions to afford the desired product in high yield.

Overall Synthesis Pathway

The synthesis is a one-step protection reaction, as illustrated in the following diagram.

Caption: Synthesis of this compound.

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the N-Boc protection of 6-bromoindole. The data is based on typical yields and conditions for this type of transformation on similar indole substrates.

| Parameter | Value | Reference |

| Starting Material | 6-Bromoindole | - |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP) | [1] |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 2-24 hours | [2][3] |

| Typical Yield | >90% | [2] |

Experimental Protocol: N-Boc Protection of 6-Bromoindole

This protocol is adapted from established procedures for the N-Boc protection of indoles.[1]

Materials:

-

6-bromo-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a solution of 6-bromo-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM), add 4-dimethylamino)pyridine (DMAP) (0.1 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.[1]

-

Wash the organic layer with water and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a solid.[2]

Derivatization of this compound

The bromine atom at the C-6 position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted indole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the indole core and various aryl or heteroaryl boronic acids or esters.[3]

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.) is taken in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water).[4] The reaction vessel is degassed and purged with an inert gas. The mixture is then heated to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[4] After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 6-aryl-1H-indole-1-carboxylate derivative.[4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the indole and a terminal alkyne, which is a valuable functional group for further transformations.[4]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 equiv.), are added.[4] The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of various 6-aminoindole derivatives.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 equiv.) is suspended in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.[4] The reaction vessel is sealed and heated under an inert atmosphere at a temperature between 80 °C and 110 °C. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[4]

Conclusion

The synthesis of this compound via N-Boc protection of 6-bromoindole is a reliable and high-yielding process. The strategic placement of the bromine atom on the indole ring makes this compound a highly valuable intermediate for the synthesis of a diverse range of functionalized indole derivatives through various palladium-catalyzed cross-coupling reactions. The detailed protocols and methodologies presented in this guide are intended to support researchers and professionals in the successful synthesis and application of this versatile compound in drug discovery and development.

References

An In-depth Technical Guide on tert-Butyl 6-bromo-1H-indole-1-carboxylate: A Key Intermediate in the Development of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl 6-bromo-1H-indole-1-carboxylate is a pivotal synthetic intermediate in medicinal chemistry, valued not for its intrinsic biological activity, but as a versatile scaffold for the construction of complex, bioactive indole derivatives. The strategic placement of the bromine atom at the 6-position and the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides an orthogonal handle for a variety of chemical transformations. This guide delineates the role of this compound as a precursor to molecules with significant therapeutic potential, focusing on the mechanisms of action of its derivatives, which primarily include antifungal agents and protein kinase inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside quantitative data and visual representations of key pathways and workflows.

Introduction: The Role of this compound in Drug Discovery

The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities. This compound serves as a crucial building block for the elaboration of this scaffold. The Boc group protects the indole nitrogen, preventing unwanted side reactions and increasing solubility in organic solvents, while the bromo substituent at the 6-position is a versatile functional group for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indole core to develop potent and selective therapeutic agents.

Mechanism of Action of 6-Bromoindole Derivatives

While this compound itself is not biologically active, its derivatives have demonstrated significant activity in two primary areas: as antifungal agents and as protein kinase inhibitors.

Antifungal Activity

Derivatives of 6-bromoindole have shown potent antifungal activity, particularly against pathogenic Candida species.[1] The proposed mechanism of action for some of these compounds involves the disruption of fungal cell membrane integrity and the induction of oxidative stress.

One potential mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] Inhibition of this pathway leads to a dysfunctional cell membrane, increased permeability, and ultimately, cell death. Additionally, some halogenated indoles have been shown to induce the accumulation of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage to cellular components and triggering apoptosis.[1][3]

dot

Caption: Potential antifungal mechanism of 6-bromoindole derivatives.

Protein Kinase Inhibition

The indole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives synthesized from 6-bromoindoles can act as competitive inhibitors at the ATP-binding site of various kinases.

The N-H group of the indole ring can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP. The substituent introduced at the 6-position via cross-coupling reactions can be designed to occupy hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

dot

Caption: Generalized binding mode of a 6-substituted indole kinase inhibitor.

Quantitative Data

The biological activity of derivatives of 6-bromoindole is summarized in the tables below.

Table 1: Antifungal Activity of 6-Bromoindole Derivatives

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| 4,6-dibromoindole | Candida albicans | 25 | [1] |

| 4,6-dibromoindole | Candida auris | 10-50 | [1] |

| 5-bromo-4-chloroindole | Candida albicans | 20 | [3] |

| 5-bromo-4-chloroindole | Candida auris | 10-50 | [1] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | [4] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | [4] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae | 8 | [4] |

Table 2: Kinase Inhibitory Activity of Indole Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Benzofuro[3,2-b]pyridin-2(1H)-one derivative | BTK | 74 | [5] |

| Benzofuro[3,2-b]pyridin-2(1H)-one derivative | PI3Kδ | 170 | [5] |

| 4-azaindole derivative | PAK1 | <10 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of bioactive derivatives from this compound and their subsequent biological evaluation are provided below.

Synthesis of 6-Aryl-1H-indoles via Suzuki Coupling

This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl moiety at the 6-position of the indole ring, followed by deprotection of the Boc group.

dot

Caption: Synthetic workflow for 6-aryl-1H-indoles.

Materials:

-

This compound

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/Water (4:1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel

Procedure:

-

Suzuki Coupling: To a degassed solution of this compound (1.0 equiv) and arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). Heat the mixture to 90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

-

Purification (optional): The crude intermediate, tert-Butyl 6-aryl-1H-indole-1-carboxylate, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Boc Deprotection: Dissolve the crude or purified intermediate in dichloromethane. Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-3 hours.[7] Monitor the reaction by TLC.

-

Final Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired 6-aryl-1H-indole.[8]

-

Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized indole derivatives against a fungal strain.[10][11]

dot

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

Synthesized indole derivative

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Compound Dilution: Prepare a stock solution of the indole derivative in DMSO. Perform a serial two-fold dilution of the compound in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35 °C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the IC50 value of a synthesized indole derivative against a specific protein kinase.[12][13]

dot

Caption: Workflow for in vitro kinase inhibition assay.

Materials:

-

Synthesized indole derivative

-

Target protein kinase

-

Kinase substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the indole derivative in the appropriate kinase assay buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.

-

Kinase Reaction: In a 96-well plate, add the kinase and the serially diluted indole derivative. Pre-incubate for 10-15 minutes at room temperature. Initiate the reaction by adding the substrate and ATP mixture. Incubate for 60 minutes at 30 °C.

-

ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a high-value synthetic intermediate that provides a gateway to a diverse range of biologically active indole derivatives. By leveraging modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of compounds for screening. The derivatives of this versatile building block have shown significant promise as antifungal agents and protein kinase inhibitors. The detailed protocols and data presented in this guide are intended to facilitate further research and development in these and other therapeutic areas, ultimately contributing to the discovery of novel and effective medicines.

References

- 1. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 6-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl 6-bromo-1H-indole-1-carboxylate, a key building block in modern synthetic chemistry. By adhering to the procedures outlined below, researchers can minimize risks and ensure a safe laboratory environment.

Core Physicochemical and Safety Data

A thorough understanding of the physical and toxicological properties of a compound is paramount for its safe handling. The following tables summarize the key data for this compound and the related compound, 6-Bromoindole.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄BrNO₂[1] |

| Molecular Weight | 296.16 g/mol [1] |

| Physical Form | Solid[1] |

| Boiling Point | 367.9 °C (Predicted) |

| Flash Point | 176.3 °C (Predicted) |

| Density | 1.4 g/cm³ (Predicted) |

Table 2: Physicochemical Properties of 6-Bromoindole

| Property | Value |

| Molecular Formula | C₈H₆BrN[2] |

| Molecular Weight | 196.04 g/mol [2] |

| Melting Point | 92-96 °C[3] |

Table 3: Hazard Identification and Safety Information for this compound

| Hazard Information | Details |

| GHS Pictogram | GHS06 (Skull and Crossbones)[1] |

| Signal Word | Danger[1] |

| Hazard Classifications | Acute Toxicity 3 (Oral)[1] |

| Hazard Statements | H301 (Toxic if swallowed)[1] |

| Precautionary Statements | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[1] |

| Storage Class | 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects)[1] |

Experimental Protocols for Safety and Property Determination

Detailed and standardized experimental protocols are essential for the accurate assessment of a chemical's properties and hazards. The following sections outline the methodologies for determining key safety and physical parameters.

Acute Oral Toxicity Testing (OECD Guideline 425: Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is a method for determining the acute oral toxicity of a substance, which allows for the estimation of the LD50 value with a reduced number of animals.[4][5][6][7]

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Principle: A sequential dosing regimen is employed where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. The test is designed to use a minimal number of animals to obtain a statistically significant result.[6]

Methodology:

-

Animal Selection: Healthy, young adult rodents (preferably females, as they are often more sensitive) are used.[8]

-

Housing and Fasting: Animals are caged individually and fasted overnight before dosing.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: The substance is administered in a single dose by oral gavage.

-

Sequential Dosing:

-

The first animal receives a dose one step below the best preliminary estimate of the LD50.

-

If the animal survives, the next animal receives a higher dose.

-

If the animal dies, the next animal receives a lower dose.

-

Dosing is typically spaced 48 hours apart.[6]

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5][6]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[6]

Melting Point Determination

The melting point is a fundamental physical property used for compound identification and purity assessment.[9]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.[10]

-

Apparatus: A melting point apparatus with a heated block and a thermometer or a Thiele tube filled with a high-boiling point oil can be used.

-

Heating: The capillary tube is placed in the apparatus and heated slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[11]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[9][11]

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key identifying characteristic.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[13][14]

-

Apparatus: The test tube is heated in a suitable apparatus, such as a Thiele tube or an aluminum block, along with a thermometer.[13][14]

-

Heating: The apparatus is heated slowly and uniformly.

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12]

Flash Point Determination

The flash point is a critical safety parameter that indicates the lowest temperature at which a liquid can produce enough flammable vapor to ignite in the presence of an ignition source.[15][16]

Objective: To determine the minimum temperature at which the vapor of the compound will ignite.

Methodology (Closed-Cup Method):

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus) is used. This consists of a sample cup with a lid that can be opened to introduce an ignition source.[16]

-

Sample Preparation: The sample is placed in the cup of the apparatus.

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space above the liquid.

-

Observation: The temperature at which a flash is observed inside the cup is recorded as the flash point.[15]

Safe Handling and Workflow

Adherence to a structured workflow is crucial for minimizing exposure and preventing accidents when working with this compound.

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Relationship

In the event of an exposure or spill, a clear and immediate response is critical. The following diagram illustrates the logical steps to take in an emergency situation.

Caption: Logical steps for an emergency response to chemical exposure.

By integrating this safety and handling information into standard laboratory practices, researchers can confidently and safely utilize this compound in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.

References

- 1. This compound 147621-26-9 [sigmaaldrich.com]

- 2. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. epa.gov [epa.gov]

- 8. fda.gov [fda.gov]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 16. scimed.co.uk [scimed.co.uk]

solubility of tert-Butyl 6-bromo-1H-indole-1-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl 6-bromo-1H-indole-1-carboxylate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an indole derivative of interest in medicinal chemistry and organic synthesis. The indole scaffold is a core component in numerous biologically active compounds and approved pharmaceuticals. Understanding the solubility of this specific derivative is critical for its application in various research and development phases.

Solubility is a fundamental physicochemical property that significantly influences the outcomes of chemical reactions, purification processes, and formulation development. In the context of drug discovery, poor aqueous solubility is a primary challenge, affecting bioavailability and the reliability of in vitro screening assays.[1][2] More than 40% of new chemical entities (NCEs) are practically insoluble in water, making solubility assessment a crucial early step in the development pipeline.[1][2] Optimizing solubility in various organic solvents is essential for reaction chemistry, chromatography, and creating suitable stock solutions for biological testing.[3]

This technical guide provides a comprehensive framework for determining the solubility of this compound in common organic solvents. Due to the limited availability of published quantitative data for this specific compound, this document focuses on providing detailed experimental methodologies and data presentation standards to enable researchers to generate reliable and reproducible results.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₁₄BrNO₂ |

| Molecular Weight | 296.16 g/mol |

| CAS Number | 147621-26-9 |

| Physical Form | Solid |

Experimental Workflow for Solubility Determination

The process of determining solubility involves a sequence of steps, from a preliminary qualitative check to a precise quantitative measurement. The following diagram illustrates the general workflow.

Caption: General workflow for solubility determination.

Experimental Protocols

Reproducible solubility data relies on consistent and well-documented methodologies. The following sections detail protocols for both rapid qualitative assessment and the "gold standard" quantitative shake-flask method.

Protocol: Qualitative Solubility Assessment

This method provides a rapid estimation of solubility, useful for screening a range of solvents quickly.

-

Preparation: Place a pre-weighed amount of this compound (e.g., 1-5 mg) into a small, clear glass vial.

-

Solvent Addition: Add a measured volume of the selected organic solvent in fixed increments (e.g., 100 µL).

-

Agitation: After each addition, cap the vial securely and vortex or shake vigorously for 30-60 seconds.[4]

-

Observation: Visually inspect the solution against a well-lit background. Note if the solid has completely dissolved.

-

Documentation: Continue adding solvent increments until the solid is fully dissolved. Record the total volume of solvent required. The result is often expressed in qualitative terms (e.g., "soluble," "sparingly soluble," "insoluble") based on predefined criteria (e.g., soluble if <1 mL of solvent is needed to dissolve 10 mg).

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

The detailed workflow for this protocol is illustrated below.

Caption: Workflow for the Shake-Flask Solubility Protocol.

Detailed Steps:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a screw-cap vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment (e.g., add 5-10 mg to 1 mL of solvent).

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an incubator shaker or on a rotator. Agitate the mixture at a constant temperature (e.g., 25 °C) and speed (e.g., 100 rpm) for a sufficient period to reach equilibrium. An incubation time of 18-24 hours is common to ensure equilibrium is reached.[5][6]

-

Phase Separation: After the equilibration period, remove the vial and let it stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, carefully withdraw the supernatant and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). Alternatively, centrifuge the vial at high speed and carefully collect the supernatant. This step is critical to avoid transferring any solid particles.

-

Dilution: Immediately dilute a precise volume of the filtered saturated solution with a known volume of the same solvent. This prevents the compound from precipitating out of the solution and ensures the concentration is within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS). The concentration is determined by comparing the analytical response to a pre-established calibration curve of the compound in the same solvent.[7]

-

Calculation: Calculate the original solubility in the saturated solution by accounting for the dilution factor. Report the final solubility in units of mg/mL and/or mol/L.

Data Presentation

As quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to systematically record their experimental findings. Accurate and consistent data recording is crucial for comparing results across different solvents and conditions.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |

|---|---|---|---|---|---|

| Dichloromethane | 25 | Shake-Flask | |||

| Ethyl Acetate | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Tetrahydrofuran (THF) | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Isopropanol | 25 | Shake-Flask | |||

| Toluene | 25 | Shake-Flask | |||

| Heptane | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | | | Shake-Flask | |

Conclusion

This guide provides a standardized framework for the systematic evaluation of the solubility of this compound in a range of organic solvents. While specific solubility values are not yet established in the literature, the detailed protocols for qualitative and quantitative (shake-flask) analysis presented here offer researchers a robust methodology for generating high-quality, reproducible data. The consistent application of these methods and the structured presentation of results will contribute valuable physicochemical knowledge, aiding in the effective use of this compound in synthetic chemistry and drug development endeavors.

References

Methodological & Application

Application Notes: Suzuki Coupling of tert-Butyl 6-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-bromo-1H-indole-1-carboxylate is a versatile synthetic intermediate crucial in medicinal chemistry and organic synthesis. Its structure is primed for selective functionalization, particularly through palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group, enhancing the substrate's stability and solubility while preventing unwanted side reactions. The bromine atom at the C-6 position provides a reactive site for the introduction of various aryl and heteroaryl moieties.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for forming carbon-carbon (C-C) bonds. This reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is indispensable for synthesizing biaryl and heteroaryl structures prevalent in pharmaceutical agents and functional materials.[1] The functionalization of the indole core at the 6-position is of significant interest for developing novel therapeutic agents, as this modification can profoundly influence the biological activity of the resulting molecule.[2]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows, yielding a 6-aryl-1H-indole derivative. This transformation is key for building molecular complexity and accessing diverse chemical libraries for drug discovery.

Figure 1. General scheme of the Suzuki-Miyaura coupling reaction.

Figure 1. General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative examples of Suzuki coupling reactions with 6-bromoindole derivatives and various boronic acids, highlighting the versatility of this transformation. Conditions are analogous for the N-Boc protected substrate.

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Nitrophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 85 |

| 2 | 3,5-Dimethoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 91 |

| 3 | 3-(NHBoc-methyl)phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 60 |

| 4 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |

| 5 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |

Data adapted from analogous reactions reported in the literature.[3] Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Protocols: Suzuki-Miyaura Cross-Coupling

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid or boronic ester (1.2–1.5 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.02–0.05 equiv.)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

Schlenk flask or reaction vial with a screw cap

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas line (Argon or Nitrogen)

-

Condenser (if refluxing)

-

Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) for three cycles. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture is typically set to a concentration of 0.1–0.5 M with respect to the limiting reagent.

-

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-indole product.

-

Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki reaction and the general experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions with tert-Butyl 6-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key cross-coupling reactions utilizing tert-Butyl 6-bromo-1H-indole-1-carboxylate as a versatile building block. The functionalization of the indole scaffold is a cornerstone of medicinal chemistry, and the strategic placement of a bromine atom at the 6-position allows for the introduction of a wide variety of substituents through modern catalytic methods. The protocols outlined herein cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a foundation for the synthesis of diverse libraries of 6-substituted indole derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures. This palladium-catalyzed reaction couples an organohalide with an organoboron compound.[1][2]

General Reaction Scheme:

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the corresponding aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is suspended in a suitable solvent system (e.g., 1,4-dioxane/water, DME/water). The reaction vessel is thoroughly degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 °C to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted indole derivative.[1][2]

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~85 |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~88 |

| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | ~75 |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is highly valuable for the introduction of alkynyl moieties into organic molecules.

General Reaction Scheme:

Experimental Protocol:

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.), are added. The reaction mixture is degassed by bubbling with an inert gas for 15-20 minutes and then stirred under an inert atmosphere. The reaction is typically run at a temperature ranging from room temperature to 80 °C. Progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 6-alkynyl-1H-indole-1-carboxylate.[1]

Quantitative Data for Sonogashira Coupling:

| Entry | Alkyne | Pd Catalyst | Cu-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 70 | 8 | ~90 |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Toluene | 80 | 12 | ~82 |

| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 50 | 10 | ~78 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[1][2]

General Reaction Scheme:

Experimental Protocol:

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, BrettPhos, or RuPhos, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous, deoxygenated solvent such as toluene, 1,4-dioxane, or THF is added. The reaction is heated to a temperature between 80 °C and 110 °C and monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 6-amino-1H-indole-1-carboxylate derivative.[1]

Quantitative Data for Buchwald-Hartwig Amination:

Note: The following data is based on reactions with 6-bromo-1H-indazole, a close structural analog, as specific data for this compound is limited. Yields are representative and may vary based on the specific amine and reaction conditions.

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | BrettPhos G3 | LiHMDS | THF | 65 | 12 | ~85 |

| 2 | Morpholine | RuPhos G3 | LiHMDS | THF | 65 | 12 | ~90 |

| 3 | n-Butylamine | BrettPhos G3 | NaOtBu | Toluene | 100 | 16 | ~80 |

| 4 | Piperidine | RuPhos G3 | Cs₂CO₃ | Dioxane | 110 | 24 | ~78 |

Experimental Workflow Visualization

Conclusion

This compound is a highly versatile synthetic intermediate that readily participates in a variety of palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer robust starting points for the synthesis of a wide array of 6-substituted indole derivatives. These functionalized indoles are valuable scaffolds for the development of novel therapeutic agents and functional materials. Researchers can adapt these general procedures to a broad range of coupling partners to access new and complex molecular architectures.

References

Application Notes and Protocols: tert-Butyl 6-bromo-1H-indole-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-bromo-1H-indole-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a bromine atom at the 6-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, makes it an ideal starting material for the synthesis of a diverse range of substituted indole derivatives. The Boc group provides stability during various chemical transformations and can be readily removed under acidic conditions, while the bromo substituent serves as a crucial handle for introducing molecular complexity through various cross-coupling reactions. This allows for the strategic functionalization of the indole scaffold, a privileged structure in numerous biologically active compounds.